molecular formula C9H9ClN2 B2780319 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline CAS No. 1037776-03-6

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline

Cat. No. B2780319
CAS RN: 1037776-03-6
M. Wt: 180.64
InChI Key: QNUMAMGWSOWRBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazolines, a family to which CMTQ belongs, can be achieved using α-aminoamidines . The reaction with bis-benzylidene cyclohexanones occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .


Molecular Structure Analysis

The molecular structure of CMTQ consists of a quinazoline ring system, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring. This structure is part of a larger class of compounds known as heteroaromatics, which contain at least one atom that is not carbon within the aromatic ring.

Scientific Research Applications

Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives, which include 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline, are significant targets in medicinal chemistry. They have received attention due to their distinct biopharmaceutical activities .

Antimicrobial Activity

Quinazoline derivatives have shown a wide range of pharmacological activities such as antimicrobial, making them significant in medicinal chemistry .

Anticancer Activity

Quinazoline derivatives have also shown anticancer activities. They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Anti-Inflammatory and Anticonvulsant Activities

Quinazoline derivatives have demonstrated anti-inflammatory and anticonvulsant activities. These properties make them potential candidates for the development of novel drugs .

Antifungal and Anti-HIV Activities

Quinazoline derivatives have shown antifungal and anti-HIV activities. This makes them a promising class of compounds for the development of new therapeutic agents .

Use in Organic Light-Emitting Diodes

Quinoline derivatives, including 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline, have found uses in various areas including organic light-emitting diodes .

7. Use as Fluorescent Chemo Sensors for Metal Ions Quinoline derivatives have been used as fluorescent chemo sensors for metal ions. This makes them useful in various analytical applications .

8. Use in the Treatment of Neurodegenerative Disorders Quinoline derivatives have been used in the treatment of neurodegenerative disorders. This highlights their potential in the development of novel therapeutic agents .

Future Directions

The future directions for CMTQ research could involve its potential use in the treatment of diseases. For instance, the synthesized compounds have shown high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes . Furthermore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

properties

IUPAC Name

4-chloro-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUMAMGWSOWRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CN=C(N=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline

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